molecular formula C7H6INO2 B8645925 7-Iodo-1,3-benzodioxol-4-amine

7-Iodo-1,3-benzodioxol-4-amine

Cat. No. B8645925
M. Wt: 263.03 g/mol
InChI Key: GOXWBIBGOQKSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-1,3-benzodioxol-4-amine is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
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properties

Product Name

7-Iodo-1,3-benzodioxol-4-amine

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

7-iodo-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2

InChI Key

GOXWBIBGOQKSBJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)I)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

CaCO3 (3.9 g) was added to a mixture of 1,3-benzodioxol-4-amine (4.11 g) in DCM (40 ml) and CH3OH (20 ml). This mixture was stirred at room temperature. N,N,N-trimethyl benzenemethanaminium dichloroiodate (11.5 g) was added portionwise at room temperature. The resulting reaction mixture was stirred for 15 minutes at room temperature. The mixture was diluted with water. The layers were separated. The aqueous phase was extracted with DCM. The combined organic layers were washed with water, dried, filtered and the solvent evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/hexane 80/20). The pure fractions were collected and the solvent was evaporated. The residue was crystallized from DIPE. The precipitate was filtered off and dried, yielding 3.5 g (46.9%) of 7-iodo-1,3-benzodioxol-4-amine (intermediate 18).
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyltrimethylammonium dichloroiodate (2.8 g) was added portionwise over 10 minutes to a stirred mixture of 1,3-benzodioxol-4-amine (1 g), calcium carbonate (0.95 g) in methanol (5 ml) and dichloromethane (10 ml). The reaction mixture was stirred at ambient temperature for 1.5 hours. The reaction mixture was diluted with water and extracted with dichloromethane. The organics were washed with water saturated brine and dried over magnesium sulfate. The residue was purified by column chromatography on silica using a gradient of an 8:1 mixture of dichloromethane/isohexane to Dichloromethane as eluent. There was thus obtained 7-iodo-1,3-benzodioxol-4-amine as a beige crystalline solid (1.1 g); NMR Spectrum: (DMSOd6) 5.04 (bs, 2H); 5.94 (s, 2H); 6.13 (d, 1H), 6.80 (d, 1H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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